Abanoquil

Catalog No.
S516711
CAS No.
90402-40-7
M.F
C22H25N3O4
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abanoquil

CAS Number

90402-40-7

Product Name

Abanoquil

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24)

InChI Key

ANZIISNSHPKVRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate, abanoquil, UK 52046, UK 52046-27, UK-52,046, UK-52046

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC

Description

The exact mass of the compound Abanoquil is 395.1845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abanoquil, also known as UK-52,046, is a chemical compound with the molecular formula C22H25N3O4 and a molar mass of approximately 395.459 g·mol−1. It is classified as an alpha 1-adrenoceptor antagonist, which means it inhibits the action of norepinephrine at alpha 1 adrenergic receptors. This mechanism of action makes it relevant in various therapeutic contexts, particularly in cardiovascular and erectile dysfunction treatments .

Typical of organic compounds, including:

  • Hydrolysis: Abanoquil can react with water under acidic or basic conditions, leading to the breakdown of its ester or amide bonds.
  • Oxidation: The presence of nitrogen and carbon atoms allows for potential oxidation reactions, which may affect its pharmacological activity.
  • Substitution Reactions: The aromatic rings in its structure can participate in electrophilic substitution reactions.

These reactions can influence the stability and efficacy of the compound in biological systems.

Abanoquil exhibits significant biological activity primarily as an alpha 1-adrenoceptor antagonist. This property allows it to:

  • Lower Blood Pressure: By blocking alpha 1 receptors, it can induce vasodilation and reduce peripheral resistance.
  • Treat Erectile Dysfunction: Its mechanism may improve blood flow by relaxing smooth muscles in the vasculature.
  • Potential Antiarrhythmic Effects: Studies suggest that it may have applications in managing arrhythmias due to its effects on cardiac tissues .

The synthesis of Abanoquil typically involves multi-step organic reactions. Key methods include:

  • Starting Materials: Synthesis often begins with readily available aromatic compounds.
  • Formation of Intermediate Compounds: Through various reactions such as Friedel-Crafts acylation or amination, intermediates are formed.
  • Final Coupling Reaction: The final product is obtained by coupling the intermediates under specific conditions (temperature, solvents) to yield Abanoquil.

Detailed synthetic pathways can vary but generally follow these principles to ensure high yield and purity .

Abanoquil has several notable applications:

  • Cardiovascular Treatments: Its ability to lower blood pressure makes it a candidate for hypertension management.
  • Erectile Dysfunction Therapy: Its vasodilatory properties are beneficial in treating erectile dysfunction.
  • Research Tool: It is used in pharmacological studies to understand adrenergic receptor functions and cardiovascular responses .

Abanoquil has been studied for its interactions with various biological targets, particularly adrenergic receptors. Notable findings include:

  • Alpha 1-Adrenoceptor Binding: It shows high affinity for alpha 1-adrenoceptors, which is crucial for its therapeutic effects.
  • Potential Drug Interactions: Studies indicate that Abanoquil may interact with other antihypertensive agents or medications affecting the cardiovascular system, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with Abanoquil. Here is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
PrazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsPrimarily used for hypertension
DoxazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsLonger half-life than Abanoquil
TerazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsUsed for benign prostatic hyperplasia
TamsulosinAlpha 1-Adrenoceptor AntagonistSelective for alpha 1A receptorsPrimarily used for urinary symptoms

Abanoquil is unique due to its dual potential as both an antiarrhythmic agent and a treatment for erectile dysfunction, setting it apart from other compounds that primarily target hypertension or urinary issues .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.18450629 g/mol

Monoisotopic Mass

395.18450629 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F738MWY53L

Other CAS

90402-40-7

Wikipedia

Abanoquil

Dates

Modify: 2024-02-18
1: Tham TC, Guy S, Shanks RG, Harron DW. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, abanoquil (UK-52,046), without reduction in blood pressure in man. Br J Clin Pharmacol. 1992 Apr;33(4):405-9. PubMed PMID: 1349492; PubMed Central PMCID: PMC1381330.
2: Schafers RF, Elliott HL, Howie CA, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):599-604. PubMed PMID: 1683249; PubMed Central PMCID: PMC1368637.
3: Kaye B, Clark MW, Cussans NJ, Macrae PV, Stopher DA. The sensitive determination of abanoquil in blood by high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry. Biol Mass Spectrom. 1992 Nov;21(11):585-9. PubMed PMID: 1360817.
4: Schafers RF, Elliott HL, Meredith PA, Miller SH, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):605-10. PubMed PMID: 1683250; PubMed Central PMCID: PMC1368638.
5: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12(S1):S37-S40. PubMed PMID: 10849564.
6: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12 Suppl 1:S37-40. PubMed PMID: 10845763.
7: Chess-Williams R, Aston N, Couldwell C. Alpha 1A-adrenoceptor subtype mediates contraction of the rat urethra. J Auton Pharmacol. 1994 Dec;14(6):375-81. PubMed PMID: 7876271.
8: Yasutake M, Avkiran M. Effects of selective alpha 1A-adrenoceptor antagonists on reperfusion arrhythmias in isolated rat hearts. Mol Cell Biochem. 1995 Jun 7-21;147(1-2):173-80. PubMed PMID: 7494547.
9: Vanoli E, Hull SS Jr, Foreman RD, Ferrari A, Schwartz PJ. Alpha 1-adrenergic blockade and sudden cardiac death. J Cardiovasc Electrophysiol. 1994 Jan;5(1):76-89. PubMed PMID: 7910510.
10: Toivonen L. Influence of acute alpha 1-adrenergic antagonism on heart rate variability in patients with old myocardial infarction. J Cardiovasc Pharmacol. 1994 Jun;23(6):932-5. PubMed PMID: 7523785.
11: Ho SL, Honner V, Docherty JR. Investigation of the subtypes of alpha2-adrenoceptor mediating prejunctional inhibition in rat atrium and cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1998 Jun;357(6):634-9. PubMed PMID: 9686939.
12: Forray C, Bard JA, Wetzel JM, Chiu G, Shapiro E, Tang R, Lepor H, Hartig PR, Weinshank RL, Branchek TA, et al. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. Mol Pharmacol. 1994 Apr;45(4):703-8. PubMed PMID: 8183249.
13: Chapple CR, Burt RP, Andersson PO, Greengrass P, Wyllie M, Marshall I. Alpha 1-adrenoceptor subtypes in the human prostate. Br J Urol. 1994 Nov;74(5):585-9. PubMed PMID: 7530122.
14: Flores NA, Sheridan DJ. Electrophysiological effects of alpha-adrenoceptor stimulation in perfused and superfused myocardium. J Mol Cell Cardiol. 1991 Aug;23(8):973-85. PubMed PMID: 1682501.
15: Spiers JP, Harron DW, Wilson R. Duration of action and effect on baroreflex function of the anti-arrhythmic alpha 1 antagonist UK-52,046. J Pharm Pharmacol. 1991 Jan;43(1):70-2. PubMed PMID: 1676070.
16: Flores NA, Sheridan DJ. Electrophysiological and antiarrhythmic effects of UK 52,046-27 during ischaemia and reperfusion in the guinea-pig heart. Br J Pharmacol. 1989 Mar;96(3):670-4. PubMed PMID: 2720297; PubMed Central PMCID: PMC1854398.
17: Silke B, Zezulka AV, Verma SP, Tham TC, Taylor SH. Haemodynamic dose-response effects of UK-52,046 in ischaemic disease with or without impaired left ventricular function. Br J Clin Pharmacol. 1990 Jun;29(6):749-58. PubMed PMID: 1974144; PubMed Central PMCID: PMC1380178.
18: Spiers JP, Harron DW, Wilson R, Allen JD. UK-52,046 (a novel alpha 1-adrenoceptor antagonist) and the role of alpha-adrenoceptor stimulation and blockade on atrioventricular conduction. J Cardiovasc Pharmacol. 1990 Nov;16(5):824-30. PubMed PMID: 1703607.
19: Anyukhovsky EP, Guo SD, Danilo P Jr, Rosen MR. Responses to norepinephrine of normal and "ischemic" canine Purkinje fibers are consistent with activation of different alpha 1-receptor subtypes. J Cardiovasc Electrophysiol. 1997 Jun;8(6):658-66. PubMed PMID: 9209967.
20: McKaigue JP, Harron DW. Effect of UK-52,046, an alpha 1-adrenoceptor antagonist, on baroreflex function in man. Br J Clin Pharmacol. 1990 Oct;30(4):579-84. PubMed PMID: 1981319; PubMed Central PMCID: PMC1368248.

Explore Compound Types